molecular formula C10H16O3 B13285601 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid

1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid

Cat. No.: B13285601
M. Wt: 184.23 g/mol
InChI Key: DZTJTLALDYOOPS-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3 It is characterized by a cyclobutane ring attached to a cyclopentyl group, which bears a hydroxyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through involving suitable precursors.

    Introduction of the Cyclopentyl Group: This step may involve the use of organometallic reagents to attach the cyclopentyl group to the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of cyclobutyl halides or esters.

Scientific Research Applications

1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid: Similar in structure but contains an amino group instead of a hydroxyl group.

    cis-4-Hydroxycyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid is unique due to its specific combination of a cyclobutane ring, a cyclopentyl group with a hydroxyl group, and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-(1-hydroxycyclopentyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-8(12)9(4-3-5-9)10(13)6-1-2-7-10/h13H,1-7H2,(H,11,12)

InChI Key

DZTJTLALDYOOPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2(CCC2)C(=O)O)O

Origin of Product

United States

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